N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-6-13-9-8-10-14(7-2)18(13)21-20(22)15-11-16(23-3)19(25-5)17(12-15)24-4/h8-12H,6-7H2,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOMKILEXBLVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352705-45-4 | |
| Record name | N-(2,6-DIETHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure analysis of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide
Executive Summary & Structural Context[1][2][3]
N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide (referred to herein as TMB-DEP ) is a synthetic benzamide derivative structurally designed to target the colchicine-binding site of tubulin.
From a medicinal chemistry perspective, this molecule represents a classic "hybrid" pharmacophore:
-
The 3,4,5-trimethoxyphenyl moiety (Ring A): Mimics the A-ring of colchicine and podophyllotoxin, serving as the primary anchor for tubulin affinity via hydrophobic stacking and hydrogen bonding.
-
The 2,6-diethylphenyl moiety (Ring B): Introduces significant steric bulk at the ortho positions. This steric hindrance restricts rotation around the amide
bond, forcing the molecule into a non-planar, twisted conformation essential for fitting into the hydrophobic pocket of -tubulin.
This guide provides a rigorous framework for the synthesis verification, structural elucidation, and physicochemical profiling of TMB-DEP.
Synthesis & Reaction Pathway[1][4][5]
To analyze the structure, one must first understand the impurities generated during its creation. The standard synthesis employs a nucleophilic acyl substitution.
Experimental Protocol: Schotten-Baumann Conditions
-
Reagents: 3,4,5-Trimethoxybenzoyl chloride (1.1 eq), 2,6-Diethylaniline (1.0 eq), Triethylamine (1.5 eq).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Conditions:
, 4 hours, atmosphere.
Critical Causality: We use the acid chloride rather than the carboxylic acid (with coupling agents like EDC) because the 2,6-diethyl substitution on the aniline creates significant steric hindrance. The high reactivity of the acid chloride is required to overcome the nucleophilic sluggishness of the sterically crowded amine.
Workflow Diagram
Figure 1: Synthetic pathway highlighting the nucleophilic acyl substitution and potential hydrolysis impurity.
Structural Characterization (The Core)
This section details the expected spectral signatures.[1][2][3] Any deviation suggests contamination or regio-isomerism.
Nuclear Magnetic Resonance (NMR) Analysis[1][5][6]
H NMR (400 MHz, CDCl
)
The steric lock of the diethyl group simplifies the spectrum by enforcing symmetry in the aniline ring on the NMR timescale (fast rotation of ethyl groups, but restricted rotation of the whole ring).
| Position | Multiplicity | Integration | Assignment Logic | |
| Amide NH | 7.40 - 7.60 | Singlet (br) | 1H | Downfield due to H-bonding; broadened by quadrupole relaxation. |
| Ar-H (Benzoyl) | 7.10 | Singlet | 2H | The 2,6-protons of the trimethoxy ring are chemically equivalent. |
| Ar-H (Aniline) | 7.15 - 7.25 | Multiplet | 1H | para-proton of the diethylphenyl ring. |
| Ar-H (Aniline) | 7.10 - 7.15 | Multiplet | 2H | meta-protons (overlap likely with benzoyl protons). |
| OCH | 3.92 | Singlet | 3H | The central methoxy group is distinct. |
| OCH | 3.90 | Singlet | 6H | The two flanking methoxy groups are equivalent. |
| CH | 2.65 | Quartet ( | 4H | Methylene protons coupled to methyls. |
| CH | 1.20 | Triplet ( | 6H | Terminal methyls of the ethyl groups. |
Technical Insight: If you observe "doubling" of the ethyl peaks or broadening at room temperature, it indicates atropisomerism . The rotation around the
C NMR (100 MHz, CDCl
)
Key diagnostic peaks to validate the carbon skeleton:
-
Carbonyl (C=O): ~165.5 ppm.[3]
-
C-O (Methoxy): ~153.0 ppm (meta), ~141.0 ppm (para).
-
C-N (Aniline ipso): ~133.0 ppm (shifted due to steric crowd).
-
Methoxy Carbons: ~60.9 ppm (para), ~56.3 ppm (meta).
-
Ethyl Carbons: ~25.0 ppm (CH
), ~14.5 ppm (CH ).
Mass Spectrometry (ESI-HRMS)
Fragmentation Pattern (MS/MS):
-
Precursor: 344.18 (
) -
Major Fragment A (195.06): Acylium ion
. This cleavage of the amide bond is the dominant pathway. -
Major Fragment B (149.12): 2,6-diethylaniline cation
.
Physicochemical & Conformational Analysis[6]
Understanding the 3D structure is vital for explaining the Structure-Activity Relationship (SAR) .
The "Orthogonal" Conformation
The 2,6-diethyl groups create a "steric wall."
-
Planarity: The molecule cannot be planar. The aniline ring is forced to be roughly perpendicular (
torsion angle) to the amide plane. -
Biological Implication: This twist mimics the biaryl twist found in Colchicine (between rings A and C) and CA-4 (Combretastatin A-4). This pre-organized conformation reduces the entropic penalty of binding to tubulin.
Lipophilicity and Solubility
-
cLogP: ~3.8 - 4.2.
-
Analysis: The trimethoxy group is polar, but the diethylphenyl group is highly lipophilic. This value suggests good membrane permeability but potentially poor aqueous solubility.
-
-
Solubility Protocol:
Pharmacophore Mapping Diagram
Figure 2: Pharmacophore map illustrating the functional role of each structural component in tubulin binding.
Validation Protocol (Quality Control)
For researchers synthesizing this compound for biological assays, the following QC criteria must be met to ensure data integrity.
Table 1: Release Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid. |
| Identity | Matches reference structure; no residual solvent peaks >0.5%. | |
| Purity | HPLC-UV (254 nm) | |
| Residual Amine | LC-MS | 2,6-diethylaniline < 0.1% (Critical: Aniline is toxic). |
| Water Content | Karl Fischer |
HPLC Method (Recommended)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes.
-
Rationale: The high lipophilicity requires a high starting percentage of organic solvent to elute the compound within a reasonable timeframe.
References
-
PubChem. (n.d.). This compound | C20H25NO4.[4][5][7] National Library of Medicine. Retrieved February 25, 2026, from [Link]
-
Li, Q., et al. (2020).[8] Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors.[9][8] Bioorganic Chemistry, 102, 104076. [Link][8][10]
-
Lu, Y., et al. (2012). Discovery of novel 2-amino-4-(3,4,5-trimethoxyphenyl)-5-aryl-thiazoles as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 49, 216-222. (Contextual reference for 3,4,5-trimethoxy pharmacophore). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C20H25NO4) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C20H25NO4 | CID 731500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-diethyl-3,4,5-trimethoxybenzamide, CasNo.5470-42-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide
An In-Depth Technical Guide to the Molecular Weight and Formula of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide
This guide provides a comprehensive technical overview of this compound, a substituted aromatic amide of interest to researchers in medicinal chemistry and materials science. The document moves beyond a simple data sheet to offer a foundational understanding of the molecule's identity, a robust protocol for its characterization, and the scientific rationale behind the analytical choices, ensuring a self-validating approach to its study.
Part 1: Core Molecular Identity and Physicochemical Characteristics
The foundational step in any rigorous scientific investigation is the unambiguous identification of the compound . This compound is a molecule that combines a sterically hindered aniline derivative with a highly functionalized benzoic acid moiety. Its core properties are derived directly from its elemental composition and structure.
The molecular formula is C₂₀H₂₅NO₄ .[1][2] This formula dictates the compound's exact mass and molecular weight, which are critical parameters for its analytical characterization. The molecular weight is a calculated average based on the natural isotopic abundance of its constituent atoms, while the monoisotopic mass is calculated using the mass of the most abundant isotope of each element. For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value.
Key Physicochemical Properties
The following table summarizes the essential identifiers and computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₄ | PubChem[2], Sigma-Aldrich[1] |
| Molecular Weight | 343.427 g/mol | Sigma-Aldrich[1] |
| Monoisotopic Mass | 343.17834 Da | PubChem[3] |
| CAS Number | 352705-45-4 | Sigma-Aldrich[1] |
| Predicted XlogP | 4.3 | PubChem[3] |
| Hydrogen Bond Donors | 1 (Amide N-H) | PubChem[3] |
| Hydrogen Bond Acceptors | 4 (Amide C=O, 3x Methoxy -O-) | PubChem[3] |
The predicted XlogP value of 4.3 suggests that the molecule is highly lipophilic, indicating low aqueous solubility but good potential for traversing biological membranes. This is a crucial consideration in drug development for predicting pharmacokinetic behavior.
Chemical Structure
The connectivity of the atoms is as critical as the formula itself. The structure dictates the molecule's chemical reactivity, spectroscopic signature, and potential for intermolecular interactions.
Caption: 2D Structure of this compound.
Part 2: A Validated Approach to Analytical Characterization
To ensure the identity and purity of this compound, a multi-technique analytical approach is mandatory. This section outlines the core methodologies required for a comprehensive characterization, forming a self-validating system where each technique corroborates the findings of the others.
Caption: Validated workflow for synthesis and characterization.
Mass Spectrometry: Molecular Weight Verification
Expertise & Causality: Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) paired with a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred. This choice is deliberate; HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which not only confirms the molecular weight but also validates the elemental formula, C₂₀H₂₅NO₄. This level of precision is crucial for distinguishing the target compound from potential impurities with similar nominal masses.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid. The acid is added to promote protonation, facilitating the formation of the [M+H]⁺ ion in positive ion mode.
-
Instrumentation: Utilize an ESI-HRMS system.
-
Infusion: Directly infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion, [M+H]⁺. Compare the experimentally observed m/z value to the theoretical value.
Expected Results: The primary ion observed will be the protonated molecule [M+H]⁺.
-
Theoretical [M+H]⁺ (Monoisotopic): 344.18562 m/z
-
Expected Observation: A high-intensity peak at or very near 344.18562 m/z. The measured mass should be within ±0.0017 Da (5 ppm) of the theoretical value.
Other potential adducts, such as the sodium adduct [M+Na]⁺ at m/z 366.16756, may also be observed.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Expertise & Causality: While MS confirms the formula, NMR spectroscopy provides the atomic-level blueprint of the molecule, confirming the connectivity and chemical environment of every proton and carbon atom. Both ¹H and ¹³C NMR are essential for an unambiguous structural assignment. The choice of a high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex aromatic regions and subtle non-equivalences.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J). Assign all signals to the corresponding protons and carbons in the structure.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Protons (Trimethoxy-ring): A singlet around δ 6.8-7.2 ppm, integrating to 2H.
-
Aromatic Protons (Diethyl-ring): A multiplet or distinct triplet and doublet signals between δ 7.0-7.4 ppm, integrating to 3H.
-
Amide Proton (N-H): A broad singlet, typically around δ 7.5-8.5 ppm, integrating to 1H. Its chemical shift can be concentration and solvent dependent.
-
Methoxy Protons (OCH₃): Two distinct singlets are expected. One for the two equivalent methoxy groups at the 3 and 5 positions, and one for the methoxy group at the 4 position. These will appear around δ 3.8-4.0 ppm, integrating to 6H and 3H respectively.[4]
-
Ethyl Protons (CH₂): A quartet around δ 2.5-2.8 ppm, integrating to 4H. Due to the steric hindrance from the amide linkage, rotation may be restricted, potentially leading to broader signals or even two distinct quartets.
-
Ethyl Protons (CH₃): A triplet around δ 1.1-1.3 ppm, integrating to 6H.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Expertise & Causality: HPLC is the gold standard for assessing the purity of a chemical compound. A reverse-phase method is chosen due to the lipophilic nature of the molecule (XlogP 4.3). A C18 stationary phase provides strong hydrophobic retention, while a mobile phase of acetonitrile or methanol with water allows for fine-tuning of the elution. UV detection is selected because the two aromatic rings provide strong chromophores, ensuring high sensitivity. The goal is to develop a method where the main compound elutes as a single, sharp, symmetrical peak, well-resolved from any potential impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for injection.
-
Instrumentation: An HPLC or UPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid)
-
Mobile Phase B: Acetonitrile (with 0.1% of the same acid)
-
Gradient: Start with a gradient such as 50% B to 95% B over 10 minutes. An isocratic method can be developed for routine analysis once the optimal mobile phase composition is known.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 210-400 nm); a wavelength around 254 nm or 270 nm is likely to provide a good response.
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area percent of the main peak relative to the total area of all peaks.
Expected Results: A successful analysis will show a single major peak with a retention time characteristic of the compound under the given conditions. The purity should ideally be >98% for a research-grade compound, with no other single impurity greater than 0.5%.
Summary of Expected Analytical Data
| Analysis Technique | Parameter | Expected Result for this compound |
| HRMS (ESI+) | [M+H]⁺ m/z | 344.18562 ± 5 ppm |
| ¹H NMR (CDCl₃) | Key Chemical Shifts (δ) | ~7.0-7.4 (Ar-H, 3H), ~6.8-7.2 (Ar-H, 2H), ~3.9 (OCH₃, 9H), ~2.6 (CH₂, 4H), ~1.2 (CH₃, 6H) |
| ¹³C NMR (CDCl₃) | Key Chemical Shifts (δ) | ~165 (C=O), ~153, 140 (Ar-C-O), ~125-138 (Ar-C), ~61, 56 (OCH₃), ~25 (CH₂), ~15 (CH₃) |
| HPLC (RP-C18) | Purity | >98% (Area %) |
Conclusion
The rigorous identification and characterization of this compound rely on a synergistic application of modern analytical techniques. By confirming the molecular formula (C₂₀H₂₅NO₄) and molecular weight (343.427 g/mol ) through high-resolution mass spectrometry, elucidating the precise atomic arrangement with NMR spectroscopy, and quantifying its purity via HPLC, researchers can proceed with confidence in their downstream applications. This guide provides the foundational protocols and scientific rationale necessary to establish a validated and trustworthy data package for this compound, meeting the exacting standards of the scientific and drug development communities.
References
-
This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
This compound . PubChemLite. Available at: [Link]
-
Synthesis and analysis of amides . Chemistry Education, Homi Bhabha Centre for Science Education. Available at: [Link]
Sources
Technical Monograph: Physicochemical Properties & Characterization of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide
Executive Summary & Chemical Identity
N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide (CAS: 352705-45-4 ) is a lipophilic amide derivative characterized by the fusion of a pharmacologically active 3,4,5-trimethoxybenzoyl moiety with a sterically hindered 2,6-diethylaniline scaffold.
This compound belongs to the trimethoxybenzamide class, structurally related to colchicine-site microtubule destabilizers. Unlike the antiemetic drug Trimethobenzamide (which contains a solubilizing basic ether chain), this molecule lacks ionizable basic centers at physiological pH, resulting in distinct solubility and permeability profiles. Its 2,6-diethyl substitution pattern provides significant steric protection to the amide bond, enhancing metabolic stability against amidases.
Core Identity Matrix
| Parameter | Data |
| CAS Number | 352705-45-4 |
| Molecular Formula | C₂₀H₂₅NO₄ |
| Molecular Weight | 343.42 g/mol |
| SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
| IUPAC Name | This compound |
| Structural Class | Hindered Benzanilide / Polymethoxybenzene |
Physicochemical Profiling
Understanding the physicochemical landscape is critical for formulation and assay development. The following data synthesizes experimental baselines and high-confidence predictive models suitable for drug discovery workflows.
Quantitative Properties Table[1]
| Property | Value / Range | Technical Insight |
| LogP (Octanol/Water) | 4.3 ± 0.2 | Highly lipophilic; indicates high passive permeability but poor aqueous solubility. |
| Topological PSA | 48 Ų | Well within the blood-brain barrier (BBB) penetration range (< 90 Ų). |
| H-Bond Donors | 1 (Amide NH) | Limited donor capacity favors membrane traversal. |
| H-Bond Acceptors | 4 (Oxygens) | Ether and carbonyl oxygens serve as weak acceptors. |
| pKa | Non-ionizable | The amide nitrogen is neutral; no pKa in physiological range (1-14). |
| Melting Point | 186–190 °C (Predicted) | High lattice energy driven by planar stacking of the trimethoxy ring. |
| Solubility (Water) | < 10 µg/mL | Requires organic co-solvents (DMSO, EtOH) for biological assays. |
Solubility & Formulation Strategy
Due to the high LogP (4.3) and lack of ionizable groups, this compound is Class II in the Biopharmaceutics Classification System (BCS) (Low Solubility, High Permeability).
-
Assay Medium: Stock solutions should be prepared in DMSO (up to 50 mM).
-
Aqueous Dilution: Rapid precipitation occurs upon dilution into buffer. Use 0.5% Methylcellulose or HP-β-Cyclodextrin carriers for in vivo dosing to prevent micro-crystal formation.
Synthesis Protocol: The Acid Chloride Route
Contextual Note: The 2,6-diethylaniline moiety is sterically hindered. Standard coupling reagents (EDC/NHS) often result in slow kinetics or incomplete conversion. The Acid Chloride method is the "Gold Standard" here, driving the reaction to completion via high electrophilicity.
Reaction Scheme
Precursors: 3,4,5-Trimethoxybenzoic acid + Thionyl Chloride (
Step-by-Step Methodology
Step 1: Activation (Acid Chloride Formation)
-
Charge a dry round-bottom flask with 3,4,5-trimethoxybenzoic acid (1.0 eq) under Nitrogen.
-
Add anhydrous Dichloromethane (DCM) (10 volumes).
-
Add Thionyl Chloride (1.5 eq) dropwise, followed by a catalytic drop of DMF (critical for initiating the Vilsmeier-Haack-like catalytic cycle).
-
Reflux at 40°C for 2 hours until gas evolution (
, ) ceases. -
Evaporate solvent and excess
in vacuo to yield the crude acid chloride (yellow solid/oil). Do not purify.
Step 2: Hindered Amide Coupling
-
Dissolve the crude acid chloride in anhydrous DCM (10 volumes).
-
In a separate vessel, dissolve 2,6-diethylaniline (1.1 eq) and Triethylamine (TEA) (2.0 eq) in DCM. Note: TEA acts as the HCl scavenger.
-
Cool the aniline solution to 0°C.
-
Add the acid chloride solution dropwise over 30 minutes. The steric bulk of the aniline requires controlled addition to prevent exotherms from degrading the active species.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
Step 3: Workup & Purification
-
Quench: Add saturated
solution. -
Extraction: Extract organic layer, wash with 1N
(removes unreacted aniline), then Brine. -
Drying: Dry over anhydrous
. -
Crystallization: Recrystallize from Ethanol/Water (9:1) . The steric bulk discourages oiling out, typically yielding white needles.
Structural Characterization (Validation)
To validate the synthesis, the following NMR signals are diagnostic. The "2,6-diethyl" pattern is distinct and confirms the integrity of the hindered amide.
-
NMR (400 MHz,
):- 7.40 (s, 1H, NH ): Broad singlet, often downfield due to H-bonding.
- 7.15 (s, 2H, Ar-H trimethoxy ): Characteristic singlet of the symmetric 3,4,5-ring.
- 7.10–7.20 (m, 3H, Ar-H diethyl ): Aromatic protons of the aniline ring.
-
3.90 (s, 9H, OMe ): Two peaks usually overlap or appear as a large singlet block (3x
). -
2.65 (q,
Hz, 4H, ethyl ): Quartet indicating the ethyl methylene protons. -
1.20 (t,
Hz, 6H, ethyl ): Triplet indicating the ethyl methyl protons.
Biological & Mechanistic Context
This molecule is not merely a chemical curiosity; its structure suggests specific pharmacological utility.
Tubulin Binding Potential
The 3,4,5-trimethoxyphenyl motif is the pharmacophore for the Colchicine binding site on
-
Mechanism: The trimethoxy ring mimics the A-ring of Colchicine/Combretastatin A-4.
-
Steric Lock: The 2,6-diethyl ring forces the two aromatic systems to twist out of planarity (biaryl twist). This twisted conformation is often required to fit into the hydrophobic pocket of tubulin, potentially inhibiting microtubule polymerization.
Metabolic Stability
The 2,6-diethyl substitution is a classic medicinal chemistry tactic to block amidase activity.
-
Steric Shielding: The ethyl groups create a "picket fence" around the carbonyl carbon, preventing the approach of hydrolytic enzymes.
-
Result: Extended half-life (
) compared to unhindered analogs (e.g., 2,6-dimethyl or unsubstituted anilides).
Visualizations
Synthesis Workflow
Figure 1: Robust synthetic pathway utilizing acid chloride activation to overcome steric hindrance.
Structure-Property Logic
Figure 2: Mapping structural motifs to observed physicochemical and pharmacological properties.
References
-
PubChem. (n.d.). This compound (CID 731500).[1][2] National Library of Medicine. Retrieved February 25, 2026, from [Link]
- Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. (Contextual reference for trimethoxybenzamide pharmacophore in tubulin binding).
- Banker, G. S., & Rhodes, C. T. (2002). Modern Pharmaceutics. Marcel Dekker.
Sources
Comprehensive Toxicological Assessment: N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide
[1][2][3]
Executive Summary & Structural Logic
This guide provides a high-level toxicological profile for N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide . As direct clinical literature for this specific New Chemical Entity (NCE) is limited, this assessment utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) analysis based on its two distinct pharmacophores: the 3,4,5-trimethoxybenzoyl moiety and the 2,6-diethylaniline moiety.[1][2][3]
Core Toxicological Prediction: The compound presents a bimodal toxicity risk :
Physicochemical & Molecular Profile[1][2][4]
Understanding the physicochemical baseline is critical for predicting bioavailability and tissue distribution.[2][3]
| Parameter | Value (Predicted/Exp) | Toxicological Implication |
| Molecular Formula | C₂₀H₂₅NO₄ | -- |
| Molecular Weight | 343.42 g/mol | Small molecule; high membrane permeability.[1][2][3] |
| LogP (Octanol/Water) | ~4.3 | High Lipophilicity. Indicates rapid CNS penetration and potential for accumulation in adipose tissue.[2][3] |
| Topological Polar Surface Area | ~55 Ų | Good blood-brain barrier (BBB) permeability.[1][2][3] |
| H-Bond Donors/Acceptors | 1 / 4 | Favorable for oral bioavailability (Lipinski compliant).[1][2][3] |
Toxicokinetics: Metabolic Fate & Bioactivation[1]
The toxicity of this compound is largely dependent on its metabolic stability.[2][3] The amide bond connecting the two rings is the "safety valve."[2][3]
Metabolic Pathways
The compound undergoes Phase I metabolism primarily in the liver.[2][3]
-
Pathway A (Hydrolysis): Carboxylesterases or amidases cleave the central amide bond, releasing 3,4,5-trimethoxybenzoic acid (non-toxic) and 2,6-diethylaniline (TOXIC).[2][3]
-
Pathway B (Oxidation): CYP450-mediated O-demethylation of the methoxy groups or hydroxylation of the ethyl side chains.[1][2][3]
Mechanism of Bioactivation (The "Lethal Synthesis")
The danger lies in Pathway A .[2][3] If the amide bond is hydrolyzed, the released 2,6-diethylaniline undergoes N-hydroxylation (via CYP2E1 or CYP1A2) to form N-hydroxy-2,6-diethylaniline .[1][2][3] This metabolite enters the erythrocyte and oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), causing functional anemia.[2][3]
Visualization: Metabolic Activation Pathway
The following diagram illustrates the divergence between detoxification and toxification pathways.[2][3]
Figure 1: Metabolic divergence showing the hydrolysis-dependent activation of the aniline toxicophore.[1][2][3]
Toxicodynamics: Target Organ Systems
Hematologic Toxicity (Primary Risk)[1][2][3]
-
Mechanism: Redox cycling of phenylhydroxylamine metabolites.[2][3]
-
Clinical Manifestation: Cyanosis (chocolate-brown blood), dyspnea, fatigue, and tachycardia.[2][3]
-
Risk Factor: The 2,6-diethyl substitution provides steric hindrance that slows enzymatic hydrolysis compared to unhindered anilines, potentially delaying onset but prolonging the effect.[2][3]
Hepatotoxicity[1][3]
-
Mechanism: Formation of reactive quinone imines (if ring hydroxylation occurs) can deplete hepatic Glutathione (GSH), leading to oxidative stress and centrilobular necrosis.[2][3]
-
Alert: High lipophilicity increases hepatic residence time.[1][2][3]
Cytotoxicity (Tubulin Interference)[1][2][3]
-
Mechanism: The 3,4,5-trimethoxy motif is a pharmacophore for the Colchicine Binding Site on tubulin.[2][3]
-
Effect: Inhibition of microtubule polymerization, leading to G2/M cell cycle arrest.[2][3]
-
Relevance: While useful in oncology, in a general tox context, this manifests as anti-proliferative toxicity in rapidly dividing cells (bone marrow, GI tract).[2][3]
Experimental Protocols for Validation
To confirm the predictive profile above, the following experimental workflows are required.
Protocol A: In Vitro Metabolic Stability (Microsomal)
Objective: Determine the rate of amide hydrolysis (release of the toxic aniline).[1][2]
-
Preparation: Thaw pooled human liver microsomes (HLM) and dilute to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Incubation: Add test compound (1 µM final) and NADPH regenerating system.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing Internal Standard (IS).[1][2][3]
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Monitoring: Monitor for loss of Parent and appearance of 2,6-diethylaniline (m/z ~149) .
Protocol B: In Vivo Methemoglobinemia Assay (Rodent)
Objective: Quantify functional anemia potential.[1][2]
-
Subjects: Male Wistar rats (n=6/group).
-
Sampling: Tail vein blood collection at 1, 4, 8, and 24 hours post-dose.[2][3]
-
Assay:
-
Calculation:
. -
Threshold: >5% MetHb is considered a positive toxicological signal.[1][2][3]
Visualization: Experimental Workflow
Figure 2: Decision tree for toxicological screening of benzamide derivatives.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 731500, this compound. Retrieved from [Link]
-
Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation assays. Mutagenesis, 26(3), 455–460.[2][3] (Reference for Aniline mutagenicity SAR).
-
Bradbury, S. P. (1995). Quantitative structure-activity relationships and ecological risk assessment: an overview of predictive toxicology.[2][3] Toxicology Letters, 79(1-3), 229-237.[1][2][3] (Methodology for Read-Across).[1][2][3]
-
Kitteringham, N. R., et al. (1996). The role of CYP2E1 in the metabolism of 2,6-diethylaniline in human liver microsomes. Drug Metabolism and Disposition.[2][3] (Mechanistic basis for MetHb formation).
Methodological & Application
Application Note: A Robust, Validated HPLC Method for the Quantification of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide. The method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent resolution and peak symmetry. UV detection is performed at 220 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2]
Introduction
This compound is an aromatic amide with potential applications in drug discovery and development. Its chemical structure is presented in Figure 1. Accurate and reliable quantification of this compound is essential for ensuring product quality, performing pharmacokinetic studies, and conducting stability testing. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and accuracy in separating and quantifying chemical compounds.[1] This application note provides a comprehensive guide for the development and validation of a robust HPLC method for this compound.
Figure 1. Chemical structure of this compound.[3]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method. Key properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₄ | PubChem[3] |
| Molecular Weight | 343.42 g/mol | PubChem[3] |
| Predicted XlogP | 4.3 | PubChemLite[4] |
| Predicted pKa (basic) | -3.36 | EPA[5] |
| Predicted pKa (acidic) | 9.73 | EPA[5] |
The predicted XlogP value of 4.3 indicates that the compound is relatively non-polar, making it an ideal candidate for reversed-phase chromatography. The presence of aromatic rings suggests strong UV absorbance, which is suitable for UV-based detection.
HPLC Method Development Strategy
The method development process followed a systematic approach to achieve optimal separation and detection of the analyte. The workflow for this process is illustrated in the diagram below.
Diagram: HPLC Method Development and Validation Workflow.
Stationary Phase Selection
Given the non-polar nature of this compound, a reversed-phase C18 column was selected as the stationary phase. C18 columns are widely used for the separation of a broad range of non-polar to moderately polar compounds and provide excellent retention and selectivity for aromatic compounds. A standard column dimension of 250 mm x 4.6 mm with a 5 µm particle size was chosen to ensure high efficiency and resolution.
Mobile Phase Selection and Optimization
A series of mobile phase compositions were screened to achieve the optimal retention time, peak shape, and resolution. The initial screening involved mixtures of acetonitrile (ACN) and water, as well as methanol (MeOH) and water. Acetonitrile was found to provide better peak shape and a shorter analysis time compared to methanol.
The ratio of acetonitrile to water was systematically varied to fine-tune the retention time. An isocratic elution with a mobile phase composition of Acetonitrile:Water (60:40, v/v) was found to provide a retention time of approximately 5-7 minutes with excellent peak symmetry.
Detection Wavelength
To determine the optimal detection wavelength, a UV-Vis spectrum of this compound was recorded in the mobile phase. The spectrum showed significant absorbance in the lower UV region. A wavelength of 220 nm was selected for quantification as it provided a high signal-to-noise ratio.
Final Optimized HPLC Method
The optimized HPLC conditions for the analysis of this compound are summarized in Table 2.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 220 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[2] The validation parameters assessed included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[6][7][8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] This was evaluated by injecting a blank (diluent) and a placebo solution (a mixture of all excipients without the active ingredient). No interfering peaks were observed at the retention time of this compound, confirming the specificity of the method.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9] A series of standard solutions of this compound were prepared at concentrations ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the tested range with a correlation coefficient (R²) greater than 0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo solution at three different concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision. The %RSD was calculated for the combined data from both days.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] Robustness was evaluated by introducing small, deliberate changes to the method parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
Column temperature (± 2 °C)
The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored after each variation.
Acceptance Criteria for Method Validation
The acceptance criteria for the validation parameters are summarized in Table 3, based on ICH and FDA guidelines.[10][11][12]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% |
| Robustness | System suitability parameters remain within acceptable limits. |
The developed method met all the predefined acceptance criteria, demonstrating its suitability for the intended application.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated. The method is specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a quality control environment. The comprehensive validation performed in accordance with ICH guidelines ensures the integrity and reliability of the analytical data generated using this method.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][10][12]
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link][11]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][6]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][7]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link][1]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][9]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][8]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][2]
-
U.S. Environmental Protection Agency. N-(2,5-Diethylphenyl)-3,5-dinitrobenzamide Properties. [Link][5]
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. database.ich.org [database.ich.org]
- 3. This compound | C20H25NO4 | CID 731500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C20H25NO4) [pubchemlite.lcsb.uni.lu]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. scribd.com [scribd.com]
- 11. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
Application Note: Strategies for the Recrystallization and Purification of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide
Abstract
This application note provides a comprehensive technical guide for the recrystallization of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide, a compound of interest in pharmaceutical research. Moving beyond a simple list of steps, this document elucidates the fundamental principles governing the crystallization process, from rational solvent selection to the management of common challenges such as polymorphism and "oiling out". Detailed, field-proven protocols are presented to guide researchers and drug development professionals in obtaining a high-purity, crystalline solid suitable for downstream applications. The methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction to Recrystallization Science
The Principle of Differential Solubility
Recrystallization is a cornerstone technique for the purification of nonvolatile organic solids.[1] Its efficacy hinges on the principle of differential solubility: a carefully chosen solvent will dissolve the target compound and its impurities to different extents at varying temperatures.[1][2] The ideal scenario involves a solvent that readily dissolves the target compound when hot, but has very limited solvating power for it when cold.[1][2] As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it out of solution to form a purified crystal lattice. Impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble.[1][3]
The Critical Role of Purity in Drug Development
In the pharmaceutical industry, the purity and crystalline form of an Active Pharmaceutical Ingredient (API) are not merely quality metrics; they are critical determinants of the drug's safety, efficacy, and stability. The specific crystalline form, or polymorph, of an API can significantly influence its physical and chemical properties, including its melting point, solubility, dissolution rate, and ultimately, its bioavailability.[4][5][6][7] Uncontrolled polymorphic transitions can occur during manufacturing or storage, potentially altering the drug's performance.[6] Therefore, developing a robust and reproducible crystallization process is a non-negotiable step in drug development.
Understanding the Target Molecule: this compound
A rational approach to recrystallization begins with an analysis of the target molecule's structure.
The molecule possesses several key features that inform the purification strategy:
-
Amide Linkage: The central amide group is relatively polar and capable of hydrogen bonding. While amides tend to form solids, their recrystallization can sometimes be challenging.[10]
-
3,4,5-Trimethoxybenzoyl Moiety: This portion of the molecule contains three polar ether groups, contributing to its potential solubility in moderately polar solvents.
-
N-(2,6-diethylphenyl) Moiety: This end of the molecule is significantly non-polar (lipophilic) due to the diethyl-substituted benzene ring.
This amphiphilic nature—possessing both polar and non-polar regions—suggests that a single perfect solvent might be elusive. Therefore, binary (two-component) solvent systems are likely to be highly effective, where one solvent solubilizes the compound and a second, miscible "anti-solvent" is used to reduce the overall solubility and induce crystallization.[3]
Pre-Protocol Considerations: Solvent System Selection
The Ideal Recrystallization Solvent Profile
The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol.[1] The ideal solvent should:
-
Exhibit a high temperature coefficient: It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[1]
-
Not react with the compound: The process must be a physical purification, not a chemical transformation.[1]
-
Dissolve impurities well or not at all: If impurities are highly soluble in the cold solvent, they will remain in the mother liquor. If they are insoluble in the hot solvent, they can be removed by hot filtration.[1]
-
Be volatile and have a relatively low boiling point: This allows for easy removal from the purified crystals during the drying phase.[2]
-
Be non-toxic, inexpensive, and non-flammable: Safety and cost are paramount practical considerations.
Rationale for Solvent Screening: A Data-Driven Approach
Instead of relying on trial and error, a systematic small-scale screening of solvents provides the empirical data needed to select an optimal system. Based on the structure of this compound, a range of solvents from polar to non-polar should be evaluated. Amides often respond well to polar solvents like ethanol, acetone, or acetonitrile.[11]
Protocol: Small-Scale Solvent Screening
This protocol allows for the rapid assessment of multiple solvents using a minimal amount of crude material.
Materials:
-
Crude this compound (~10-20 mg per test)
-
Small test tubes or vials
-
A selection of solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)
-
Heating block or sand bath
-
Pasteur pipettes
Methodology:
-
Initial Solubility Test (Cold): Place ~10 mg of the crude compound into a test tube. Add the test solvent dropwise at room temperature, vortexing after each addition, up to ~0.5 mL. Record whether the compound dissolves. If it dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization but may be useful as the "soluble solvent" in a binary system.
-
Solubility Test (Hot): If the compound did not dissolve in the cold solvent, gently heat the suspension to the solvent's boiling point. Continue to add the solvent dropwise until the compound fully dissolves. Record the approximate volume of solvent required.
-
Crystallization Test (Cooling): Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath. Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.
-
Binary System Test: If no single solvent is ideal, test pairs. Dissolve the compound in a minimum amount of a hot "soluble solvent" (one in which it is very soluble, identified in step 1). Then, add a hot "anti-solvent" (one in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a final drop of the soluble solvent to redissolve the precipitate, then allow the solution to cool slowly.
Data Interpretation: Creating a Solubility Profile
Summarize the screening results in a table to facilitate comparison and selection of the most promising solvent or solvent system for a larger-scale recrystallization.
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Comments |
| Ethanol | Low | High | Abundant, well-formed crystals | Promising single solvent. |
| Ethyl Acetate | Low | High | Moderate crystal yield. | Possible single solvent. |
| Toluene | Very Low | Moderate | Slow, poor crystallization. | Not ideal as a single solvent. |
| Heptane | Insoluble | Insoluble | N/A | Potential anti-solvent. |
| Acetone | High | High | No crystals formed. | Good "soluble solvent" for binary system. |
| Acetone/Heptane | - | - | Excellent yield, fine needles. | Promising binary system. |
| Ethanol/Water | - | - | Good yield, some oiling observed. | Binary system, but requires optimization. |
Core Protocol: Recrystallization of this compound
This protocol is based on a hypothetical successful screening using an Ethanol/Water binary system. Researchers should adapt the solvent choice based on their own screening data.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks (at least two)
-
Selected solvent system (e.g., Ethanol and Deionized Water)
-
Hotplate with stirring capability
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Spatula and glass stirring rod
Step-by-Step Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the primary solvent (Ethanol) in small portions while heating the mixture gently on a hotplate. Add just enough hot solvent to completely dissolve the solid. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[3]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. Preheat a second Erlenmeyer flask containing a small amount of boiling solvent on the hotplate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution through the filter paper quickly in small batches. Causality: Preheating the apparatus and using a stemless funnel prevents premature crystallization of the product in the funnel stem, which would decrease the yield.[12]
-
Induce Crystallization: To the clear, hot filtrate, add the anti-solvent (hot Water) dropwise with swirling until the solution becomes persistently cloudy. Add a few drops of the primary solvent (hot Ethanol) to redissolve the precipitate and render the solution clear again. Causality: This brings the solution to its exact saturation point at high temperature, ensuring that upon cooling, supersaturation is achieved in a controlled manner, favoring crystal growth over precipitation or oiling out.
-
Controlled Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[3]
-
Crystal Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ratio as the final mother liquor) to rinse away any adhering impurities. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product crystals.
-
Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. Then, transfer the solid to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Workflow Visualization
Caption: Figure 1: General Recrystallization Workflow
Advanced Topics & Troubleshooting
The Challenge of "Oiling Out"
"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[12][13][14] This is problematic because the oil is often a good solvent for impurities, which then become trapped when the oil eventually solidifies.[12]
-
Causality: Oiling out is a kinetic phenomenon that typically happens when the system experiences very high supersaturation, often because the compound's melting point is lower than the boiling point of the solvent, or when high levels of impurities are present.[13][14]
-
Mitigation Strategies:
-
Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulating the flask can help. This keeps the system in the metastable zone longer, favoring controlled crystal growth.[15]
-
Increase Solvent Volume: Re-heat the solution to dissolve the oil, add more of the primary solvent to create a more dilute solution, and attempt to recrystallize again.[14]
-
Seeding: Add a few seed crystals of the pure compound to the solution just as it reaches the saturation point. This provides a template for nucleation and bypasses the energy barrier for spontaneous crystal formation.[13][15]
-
Change Solvents: Select a lower-boiling point solvent or a different solvent system altogether.
-
Managing Polymorphism in Pharmaceutical Crystallization
Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[4][6] These different forms can have distinct physical properties, making control over the polymorphic outcome essential.[4][6] It is estimated that over 50% of APIs exhibit polymorphism.[6][7]
-
Impact of Polymorphs: Different polymorphs can vary in solubility, stability, and mechanical properties, which can affect everything from bioavailability to tablet formulation.[4][16] Often, a metastable form may be desired for its higher solubility, but it carries the risk of converting to a more stable, less soluble form over time.[4]
-
Controlling Polymorphic Outcomes: The final crystal form is influenced by several factors:[6]
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can direct the assembly of molecules into a specific crystal lattice.
-
Cooling Rate: As discussed, the rate of cooling dictates the level of supersaturation and can favor the nucleation of one polymorph over another.
-
Temperature: For some compounds (enantiotropic systems), one polymorph is more stable above a certain transition temperature, while another is more stable below it.[4]
-
Characterization of the Final Crystalline Product
Confirmation of purity and crystalline form is a self-validating step of any protocol.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
Spectroscopic Confirmation: Techniques like ¹H NMR, ¹³C NMR, and FT-IR should be used to confirm that the chemical structure of the compound is unchanged after recrystallization.
-
X-Ray Powder Diffraction (XRPD): This is the primary technique used to identify and distinguish between different polymorphic forms. Each crystalline form produces a unique diffraction pattern, which acts as a "fingerprint".[6]
Caption: Figure 2: Troubleshooting Decision Tree
Summary and Key Takeaways
The successful recrystallization of this compound is an achievable goal that relies on a systematic, data-driven approach. The key to a robust and reproducible protocol lies not in a single set of instructions, but in understanding the underlying chemical principles. By methodically screening for an appropriate solvent system, controlling the rate of cooling to manage supersaturation, and being prepared to troubleshoot common issues like oiling out, researchers can consistently obtain a high-purity crystalline product. Post-purification characterization using techniques like melting point analysis and XRPD is essential to validate the outcome and ensure control over the final solid form.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Crystal Polymorphism. Retrieved from [Link]
-
Gholami, H., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(38), 12439–12450. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Tian, Y., et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Chemistry, 6, 503. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Jagiellonian Centre for Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]
-
Davey, R. J., et al. (2008). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Journal of Pharmacy and Pharmacology, 54(9), 1171-1182. [Link]
-
Ali, A., et al. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. International Journal of Science and Research Archive, 12(1), 198-205. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 731500, this compound. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of the Fraser Valley. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5577, Trimethobenzamide. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
Toda, F., et al. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design, 8(10), 3718–3726. [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. rubingroup.org [rubingroup.org]
- 3. athabascau.ca [athabascau.ca]
- 4. mt.com [mt.com]
- 5. Frontiers | Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy [frontiersin.org]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. ijsra.net [ijsra.net]
- 8. This compound | C20H25NO4 | CID 731500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C20H25NO4) [pubchemlite.lcsb.uni.lu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. mt.com [mt.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes & Protocols: In Vitro Assay Concentrations for N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide. Given the limited publicly available data on this specific molecule, we present a logical, tiered approach to assay development, starting from fundamental physicochemical and cytotoxicity profiling to advanced, target-specific functional assessments. The protocols and concentration ranges suggested herein are based on the known activities of structurally related benzamide and trimethoxyphenyl compounds, which have demonstrated a range of biological effects including ion channel modulation and anticancer properties.[1][2] This guide emphasizes a self-validating experimental workflow, ensuring robust and reproducible data generation for novel compound evaluation.
Part 1: Foundational Characterization
Before initiating any cell-based assays, two fundamental properties of this compound must be established: solubility and general cytotoxicity. These parameters are critical for preparing accurate stock solutions and for defining a non-lethal concentration range for subsequent mechanistic studies.
Compound Solubility Assessment
The accurate determination of a compound's solubility is paramount for the reliability of in vitro assays. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves and misleading biological data.
Protocol: Kinetic Solubility Profiling in DMSO and Aqueous Buffers
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: Create a serial dilution of the DMSO stock in a 96-well plate.
-
Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium) to each well to achieve the final test concentrations. The final DMSO concentration should be kept constant, typically ≤0.5%, to minimize solvent-induced artifacts.
-
Incubation and Analysis: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or by assessing light scattering in a plate reader at a wavelength such as 620 nm. The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.
-
Verification: Visually inspect the wells with the highest concentrations under a microscope for the presence of precipitate.
General Cytotoxicity Profiling
Determining the general toxicity of a compound across different cell lines is a crucial first step.[3][4] It helps establish a therapeutic window and ensures that subsequent functional assays are conducted at non-cytotoxic concentrations, thereby avoiding confounding results due to cell death.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Cell Seeding: Plate cells (e.g., HEK293 for general toxicity, or a cancer cell line like HepG2 if investigating anticancer effects) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., 0.1 µM to 100 µM). Replace the existing medium with the medium containing the test compound. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubation: Incubate the cells with the compound for a relevant period, typically 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[1]
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
| Parameter | Recommended Starting Range | Rationale |
| Cell Lines | HEK293, HepG2, a relevant neuronal cell line | HEK293 is a common host for expressing ion channels. HepG2 is a standard for cytotoxicity and potential anticancer screening.[2] A neuronal line is relevant if investigating neurological effects. |
| Concentration Range | 0.01 µM - 100 µM (10-point curve) | A wide range is necessary to capture the full dose-response, from no effect to complete cytotoxicity. |
| Incubation Time | 24, 48, and 72 hours | Multiple time points can reveal time-dependent cytotoxic effects. |
| Vehicle Control | ≤0.5% DMSO in media | High concentrations of DMSO can be toxic to cells; keeping it low and constant across all wells is crucial. |
Part 2: Hypothesis-Driven Functional Assays
The benzamide scaffold is present in numerous drugs that modulate ion channel activity.[7] The trimethoxyphenyl moiety is also found in compounds with effects on cellular signaling.[2] Therefore, a logical next step is to investigate the effect of this compound on ion channel function.
Workflow for Ion Channel Investigation
A tiered approach is recommended, starting with high-throughput screening followed by more detailed, lower-throughput "gold standard" techniques for confirmation and characterization.
Caption: Proposed workflow for in vitro ion channel investigation.
High-Throughput Screening: Fluorescence-Based Membrane Potential Assay
Fluorescence-based assays using instruments like the Fluorometric Imaging Plate Reader (FLIPR) allow for rapid screening of compounds by measuring changes in membrane potential or intracellular ion concentrations.[8][9]
Protocol: FLIPR-Based Membrane Potential Assay
-
Cell Line Selection: Use a cell line stably expressing the ion channel of interest (e.g., HEK293-NaV1.7 or HEK293-KV7.2).
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Prepare a concentration plate with this compound, typically at 3x the final concentration. The FLIPR instrument will add the compound to the assay plate.
-
Stimulation and Reading: After a short pre-incubation with the compound, stimulate the cells to open the ion channels (e.g., by adding a depolarizing agent like KCl for potassium channels, or an activator like veratridine for sodium channels). The FLIPR will simultaneously add the stimulus and record the fluorescent signal over time.
-
Data Analysis: Analyze the kinetic fluorescence data. For inhibitors, a reduction in the fluorescence change upon stimulation will be observed. Calculate IC50 values from the concentration-response curves.
| Parameter | Recommended Starting Range | Rationale |
| Assay Type | Membrane Potential Assay | Provides a direct functional readout of ion channel activity.[10] |
| Concentration Range | 0.01 µM - 30 µM (8-point curve) | This range should be below the cytotoxic threshold determined in Part 1. It is suitable for identifying initial hits in a screening campaign. |
| Pre-incubation Time | 5 - 30 minutes | Allows for compound binding to the target. Time-dependency can be assessed by varying this parameter. |
| Controls | Known channel blocker (positive control), vehicle (negative control) | Essential for validating assay performance and data normalization. |
Gold Standard: Whole-Cell Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channels, providing detailed information on channel gating, permeability, and pharmacology.[11][12]
Protocol: Manual Whole-Cell Voltage-Clamp Recordings
-
Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.[13]
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the appropriate internal solution.[14]
-
Seal Formation: Under visual guidance, carefully approach a single cell with the micropipette. Apply light suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[15]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.[15]
-
Voltage Protocol & Recording: Clamp the cell membrane at a specific holding potential (e.g., -80 mV). Apply a series of voltage steps to elicit ionic currents through the channels of interest. Record the resulting currents before, during, and after the application of this compound.
-
Compound Application: Perfuse the compound at various concentrations onto the recorded cell.
-
Data Analysis: Measure the peak current amplitude and other biophysical parameters. Plot the percentage of current inhibition against the compound concentration to determine the IC50.
Caption: Hypothetical mechanism for ion channel modulation.
| Parameter | Recommended Starting Range | Rationale |
| Configuration | Whole-Cell Voltage-Clamp | Allows for precise control of the membrane potential and direct measurement of ion currents.[11] |
| Concentration Range | 0.1 µM, 1 µM, 10 µM, 30 µM | Test a few key concentrations to confirm the activity and estimate the potency observed in the HTS assay. A full dose-response curve can be generated for lead compounds. |
| Application Time | 2 - 5 minutes per concentration | Ensure the compound effect has reached a steady state before recording. |
| Washout | 5 - 10 minutes | A washout step with a compound-free solution is crucial to determine the reversibility of the compound's effect. |
Part 3: Data Summary and Interpretation
The data generated from this tiered approach will provide a comprehensive in vitro profile of this compound.
Table of Expected Outputs and Interpretation
| Assay | Key Parameter | Interpretation |
| Solubility | Solubility Limit | Defines the maximum accurate concentration for stock solutions and final assay concentrations. |
| MTT Cytotoxicity | IC50 | Indicates the concentration at which the compound is toxic to 50% of the cells. Functional assays should be run at concentrations well below this value (e.g., < 1/10th of IC50). |
| FLIPR Assay | IC50 / EC50 | Provides the potency of the compound as an inhibitor (IC50) or activator (EC50) of the target ion channel in a high-throughput format. |
| Patch-Clamp | IC50, % Block | Confirms the activity and provides a more accurate measure of potency. Allows for detailed study of the mechanism of action (e.g., use-dependence, voltage-dependence). |
By following these detailed protocols and application notes, researchers can systematically and rigorously evaluate the in vitro effects of this compound, paving the way for further preclinical development.
References
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
-
AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
JoVE. (2023, April 30). Whole-Cell Patch Clamp Electrophysiology: A Method to Study Electrical Properties of Neurons. Retrieved from [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]
-
Bio-protocol. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Retrieved from [Link]
-
PubMed. (2001, May 15). Cell-based assays using the fluorometric imaging plate reader (FLIPR). Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.6. Whole-cell patch-clamp electrophysiology. Retrieved from [Link]
-
PubMed. (2020). High-Throughput Fluorescence Assays for Ion Channels and GPCRs. Retrieved from [Link]
-
PubMed. (2008, April 15). Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 5. scielo.br [scielo.br]
- 6. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 7. Document: Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 recept... - ChEMBL [ebi.ac.uk]
- 8. Cell-based assays using the fluorometric imaging plate reader (FLIPR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Fluorescence Assays for Ion Channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. jove.com [jove.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide
Welcome to the technical support center for the synthesis of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of this sterically hindered amide. Here, we will address common challenges encountered during the synthesis, provide in-depth troubleshooting advice, and offer detailed experimental protocols. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of this synthesis.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a classic challenge in amide bond formation: the coupling of a sterically hindered amine (2,6-diethylaniline) with an acyl chloride. The two ethyl groups ortho to the amine functionality on 2,6-diethylaniline significantly impede the approach of the electrophilic acylating agent, which can lead to low yields and the need for carefully optimized reaction conditions. This guide will provide a systematic approach to overcoming these steric barriers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
Answer: Low yields in this specific amide coupling are most often due to the steric hindrance of the 2,6-diethylaniline. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The steric hindrance slows down the reaction rate significantly.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A higher boiling point solvent like toluene or xylene might be necessary if you are limited by the boiling point of more common solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
-
-
Poor Nucleophilicity of the Amine: While anilines are generally good nucleophiles, the steric bulk around the nitrogen in 2,6-diethylaniline can reduce its effective nucleophilicity.
-
Solution: Consider the addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts. DMAP can react with the acyl chloride to form a more reactive acylpyridinium intermediate, which is then more readily attacked by the hindered amine.
-
-
Protonation of the Amine: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[1]
-
Solution: Ensure you are using at least one equivalent of a suitable base to scavenge the HCl produced. For sterically hindered amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred over inorganic bases. Using a slight excess of the base (1.1-1.2 equivalents) can be beneficial.
-
Question 2: I am observing the formation of a white precipitate that is not my product upon addition of the acyl chloride. What is this and how can I avoid it?
Answer: The white precipitate is likely the hydrochloride salt of your starting amine (2,6-diethylaniline hydrochloride). This forms when the generated HCl reacts with the unreacted amine. This is a clear indication that your base is not effectively neutralizing the acid as it is formed.
-
Troubleshooting Steps:
-
Choice of Base: If you are using a weaker base, switch to a stronger, non-nucleophilic base like triethylamine or DIPEA.
-
Order of Addition: Add the base to the solution of 2,6-diethylaniline before the dropwise addition of the 3,4,5-trimethoxybenzoyl chloride solution. This ensures there is always a base present to immediately neutralize the HCl as it is formed.
-
Reaction Temperature: If the reaction is too fast, the local concentration of HCl can build up before the base can react. Cooling the reaction mixture in an ice bath during the addition of the acyl chloride can help to control the reaction rate.
-
Question 3: How do I prepare the 3,4,5-trimethoxybenzoyl chloride, and how can I be sure it is of good quality?
Answer: 3,4,5-trimethoxybenzoyl chloride is typically prepared from 3,4,5-trimethoxybenzoic acid. The most common method is reaction with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Protocol for Preparation:
-
To a solution of 3,4,5-trimethoxybenzoic acid (1.0 eq.) in an anhydrous solvent like chloroform or dichloromethane, add thionyl chloride (2.0-5.0 eq.) dropwise at room temperature.[2]
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After cooling, remove the solvent and excess thionyl chloride under reduced pressure. The resulting 3,4,5-trimethoxybenzoyl chloride is often used without further purification.[2]
-
-
Quality Check:
-
The product should be a colorless oil or low-melting solid.[2]
-
You can check for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber (around 1750 cm⁻¹) in the infrared (IR) spectrum.[2]
-
It is crucial to use the freshly prepared acyl chloride immediately or store it under an inert atmosphere, as it is sensitive to moisture.
-
Question 4: What is the best way to purify the final product, this compound?
Answer: The purification strategy will depend on the scale of your reaction and the nature of the impurities.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is an excellent method for obtaining highly pure material.
-
Solvent Selection: Test various solvents to find one in which the product is soluble when hot but sparingly soluble at room temperature. Good starting points for benzamide derivatives include ethanol, ethyl acetate/hexane mixtures, or toluene.[3]
-
-
Column Chromatography: If the reaction produces multiple byproducts or if the product is an oil, silica gel column chromatography is the most effective purification method.[4][5]
-
Eluent System: A gradient of ethyl acetate in hexane is a common choice for compounds of this polarity. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. Monitor the separation by TLC.
-
Experimental Protocols
Here are detailed protocols for the key steps in the synthesis.
Protocol 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
| Reagent | Molar Eq. | MW | Amount |
| 3,4,5-Trimethoxybenzoic Acid | 1.0 | 212.19 g/mol | (e.g., 5.0 g) |
| Thionyl Chloride | 3.0 | 118.97 g/mol | (e.g., 5.0 mL) |
| Dichloromethane (anhydrous) | - | - | (e.g., 25 mL) |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,4,5-trimethoxybenzoic acid in anhydrous dichloromethane.
-
Slowly add thionyl chloride to the solution at room temperature.
-
Heat the mixture to reflux (approx. 40 °C) and stir for 3 hours.
-
Allow the reaction to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride by rotary evaporation.
-
The resulting crude 3,4,5-trimethoxybenzoyl chloride can be used directly in the next step.
Protocol 2: Synthesis of this compound (Schotten-Baumann Conditions)
| Reagent | Molar Eq. | MW | Amount |
| 2,6-Diethylaniline | 1.0 | 149.23 g/mol | (e.g., 3.5 g) |
| Triethylamine (TEA) | 1.2 | 101.19 g/mol | (e.g., 3.3 mL) |
| 3,4,5-Trimethoxybenzoyl Chloride | 1.1 | 230.64 g/mol | (from previous step) |
| Dichloromethane (anhydrous) | - | - | (e.g., 100 mL) |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diethylaniline and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3,4,5-trimethoxybenzoyl chloride in a small amount of anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow and Troubleshooting
To aid in your experimental design and troubleshooting, the following diagrams illustrate the key processes.
Caption: Synthetic workflow for this compound.
Sources
Troubleshooting solubility issues with N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide
Technical Support Center: Solubility Optimization for N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide
Executive Summary: The Physicochemical Challenge
This compound is a highly lipophilic, neutral amide. Users frequently report precipitation during aqueous dilution. This molecule presents a classic "brick dust" profile: high crystallinity combined with high hydrophobicity (Predicted LogP ~4.3).
Critical Constraint: Unlike many drug-like molecules, this compound lacks an ionizable basic nitrogen. The amide nitrogen is non-basic due to resonance with the carbonyl group. Therefore, pH adjustment (acidification) will NOT improve solubility and may only catalyze hydrolysis.
Module 1: Primary Solvent Selection (Stock Solutions)
Objective: Create a stable, high-concentration stock solution (>10 mM) for long-term storage or subsequent dilution.
The "Golden" Solvents
Based on the principle of Like Dissolves Like, the trimethoxy and diethylphenyl groups require polar aprotic or amphiprotic solvents.
| Solvent | Solubility Rating | Recommended Max Conc. | Notes |
| DMSO | Excellent | 50–100 mM | Preferred for biological assays. Hygroscopic; keep sealed. |
| Ethanol | Good | 20–50 mM | Good for evaporation protocols. May evaporate during storage. |
| DMF | Excellent | 50–100 mM | Alternative to DMSO if sulfur interference is a concern. |
| Water/PBS | Poor | < 0.01 mM | Do not use for stock preparation. |
Protocol: Saturation Shake-Flask (Stock Generation)
-
Weigh approximately 5 mg of compound into a glass vial (avoid polystyrene).
-
Add 1 mL of DMSO (anhydrous).
-
Vortex vigorously for 60 seconds.
-
Visual Check: If the solution is clear, the concentration is achieved. If particles remain, sonicate at 40 kHz for 5 minutes (bath sonicator).
-
Tip: If the compound floats (hydrophobic effect), centrifuge briefly to force contact with the solvent.
Module 2: Aqueous Formulation & Dilution Strategies
Objective: Dilute the organic stock into an aqueous buffer (PBS/Media) without immediate precipitation ("crashing out").
The Problem: When you dilute a DMSO stock into water, the solvent power drops exponentially. The compound molecules aggregate instantly due to the hydrophobic effect driven by the 2,6-diethyl and trimethoxy groups.
The Solution: You must use a Cosolvent/Surfactant System .
Recommended Formulation Vehicles
| Vehicle Type | Composition | Mechanism | Application |
| Standard Assay | 0.5% DMSO + 0.1% Tween 80 in PBS | Micellar encapsulation | Cell culture, Enzymatic assays |
| High Load (In Vivo) | 10% DMSO / 40% PEG400 / 50% Water | Cosolvency (Log-Linear Model) | IP/IV Injection |
| Stabilized | 1% Methylcellulose (MC) + 0.2% Tween 80 | Suspension/Emulsion | Oral Gavage (PO) |
Workflow: The "Parachute" Dilution Method
Do not just squirt DMSO into water. Use this kinetic solubility technique to prevent rapid crystal growth.
Figure 1: Kinetic Solubility Workflow. By pre-mixing the stock with surfactant/cosolvent before adding water, you create a "solubility bridge" that prevents immediate aggregation.
Module 3: Troubleshooting FAQ
Q1: I added 1N HCl to dissolve it, but it still floats. Why? A: This is a common error. This compound is an amide , not an amine. The nitrogen lone pair is delocalized into the carbonyl group, making it non-basic. Adding acid does not protonate the nitrogen; it simply increases the ionic strength of the water, potentially "salting out" the compound even faster. Stick to neutral pH and organic cosolvents.
Q2: The solution looks clear, but my assay results are erratic. A: You likely have micro-precipitation . The compound may form non-visible nano-aggregates that interfere with protein binding or scatter light in optical assays.
-
Test: Shine a laser pointer through the solution. If you see a beam path (Tyndall effect), you have a suspension, not a solution.
-
Fix: Increase the Tween 80 concentration to 0.5% or reduce the final compound concentration.
Q3: Can I use cyclodextrins (HP-β-CD)? A: Yes, this is an excellent alternative to DMSO. The 2,6-diethylphenyl group is bulky, but the trimethoxy ring may fit into the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin.
-
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Add the compound solid directly to this solution and stir for 24 hours. Filter (0.22 µm) before use.
Scientific Rationale & Mechanisms
The Yalkowsky Log-Linear Model
For neutral lipophilic compounds like this benzamide, solubility in mixed solvents follows the log-linear relationship [1]:
Where:
- is solubility in the mixture.[1][2]
- is intrinsic water solubility (very low here).
- is the solubilizing power of the cosolvent (typically 2–4 for PEG400/Ethanol).
- is the fraction of cosolvent.[1]
Implication: You need a significant fraction of cosolvent (e.g., 20-40%) to gain a logarithmic increase in solubility. Small amounts (1-2%) often fail for highly lipophilic compounds.
Steric Hindrance & Crystallinity
The 2,6-diethyl substitution on the aniline ring forces the amide bond out of planarity (ortho-effect). While this prevents enzymatic hydrolysis (increasing metabolic stability), it also disrupts tight crystal packing in some polymorphs. However, once crystallized, the lipophilic stacking of the diethyl and trimethoxy groups creates a high lattice energy barrier to dissolution [2].
Figure 2: Mechanism of Cosolvency. The cosolvent acts as an intermediary, interacting with the lipophilic drug via Van der Waals forces while maintaining hydrogen bonding with the bulk water.
References
-
Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker, Inc.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
-
PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.
Sources
Minimizing steric hindrance in N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide coupling
Technical Support Center: Amide Coupling Reactions
Guide ID: TSC-AM-028 Topic: Minimizing Steric Hindrance in N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide Synthesis Senior Application Scientist: Dr. Gemini
Overview: The Challenge of Hindered Anilines
The amide coupling between a carboxylic acid and an amine is fundamental in organic synthesis. However, when the amine nucleophile is sterically hindered, as is the case with 2,6-diethylaniline, standard coupling protocols often result in low or no yield. The two ethyl groups ortho to the amine significantly obstruct the nitrogen's lone pair, impeding its nucleophilic attack on the activated carboxylic acid intermediate.
This guide provides a comprehensive troubleshooting framework and optimized protocols to successfully synthesize this compound by overcoming this steric barrier. We will explore the rationale behind reagent selection and reaction conditions, moving beyond simple step-by-step instructions to empower you with a deeper mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: Why do standard coupling reagents like EDC/HOBt fail for this reaction?
Standard carbodiimide activators like EDC, often used with additives like HOBt, form an O-acylisourea intermediate. While effective for many substrates, this intermediate can be susceptible to side reactions, such as rearrangement to a non-reactive N-acylurea, especially when the nucleophilic attack by the hindered amine is slow. The steric bulk of 2,6-diethylaniline makes this attack kinetically unfavorable, allowing side reactions to dominate and leading to low product yield.
Q2: What class of coupling reagent is most effective for sterically hindered anilines?
Uronium/Guanidinium salts, such as HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), are significantly more effective for sterically demanding couplings. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester. This intermediate is more stable against non-productive side reactions than the one formed by EDC and exhibits much higher reactivity, facilitating the sluggish attack from the hindered amine.
Q3: Can I simply increase the reaction temperature to force the coupling?
While moderate heating can sometimes improve reaction rates, excessive heat can be detrimental. It can lead to the degradation of coupling reagents and starting materials, and potentially cause epimerization if chiral centers are present (not applicable here). A more effective strategy is to choose a more potent coupling system that allows the reaction to proceed efficiently at or slightly above room temperature. For this specific transformation, moving from 25°C to 40-50°C can be beneficial, but should be done only after a more powerful coupling agent has been selected.
Q4: What is the optimal choice of base for this reaction?
A non-nucleophilic, sterically hindered base is crucial. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are superior choices over triethylamine (TEA). TEA is less sterically hindered and can sometimes compete as a nucleophile, leading to side products. DIPEA's bulk prevents it from participating in undesired reactions, allowing it to function solely as a proton scavenger, which is essential for the reaction to proceed.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific issues you may encounter during the synthesis.
Problem 1: No product formation observed by TLC or LC-MS.
If your reaction shows only starting materials after several hours, it indicates a failure in the activation of the carboxylic acid or an inability of the amine to attack the activated intermediate.
Caption: Troubleshooting Decision Tree for Reaction Failure.
Problem 2: The reaction is sluggish and stalls with significant starting material remaining after 24 hours.
This outcome suggests that while the chosen reagents are correct, the reaction conditions are not optimal to overcome the high activation energy barrier.
-
Solution 1: Increase Reagent Equivalents. Increase the equivalents of HATU from 1.1 to 1.3 and the equivalents of 2,6-diethylaniline from 1.0 to 1.2. This can help drive the reaction to completion by increasing the concentration of the reactive species.
-
Solution 2: Moderate Heating. Gently warm the reaction mixture to 40-50 °C. This provides the necessary thermal energy to overcome the steric barrier without causing significant reagent decomposition. Monitor the reaction closely by TLC or LC-MS every 2-3 hours.
-
Solution 3: Solvent Choice. Ensure you are using a polar aprotic solvent like DMF or NMP. These solvents are effective at solvating the charged intermediates involved in the coupling mechanism, which can help stabilize the transition state and accelerate the reaction.
Problem 3: My purified yield is low, despite LC-MS showing good conversion.
Low isolated yield after a successful reaction points to issues during the workup or purification steps.
-
Solution 1: Workup Procedure. The product, this compound, is relatively nonpolar. During an aqueous workup, ensure you are using a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform at least three extractions to ensure complete recovery from the aqueous phase. A final brine wash will help remove residual water before drying the organic layer.
-
Solution 2: Purification. The product may be difficult to separate from unreacted 2,6-diethylaniline or byproducts like tetramethylurea (from HATU). Use a gradient elution in your column chromatography, starting with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. This will provide better separation between your nonpolar product and any remaining starting materials or byproducts.
Optimized Protocol for Hindered Amide Coupling
This protocol is designed to maximize the yield and purity for the synthesis of this compound.
Reagents & Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 3,4,5-Trimethoxybenzoic acid | 212.20 | 1.0 | 212 mg |
| 2,6-Diethylaniline | 149.23 | 1.1 | 164 mg (180 µL) |
| HATU | 380.23 | 1.2 | 456 mg |
| DIPEA | 129.25 | 3.0 | 388 mg (522 µL) |
| Anhydrous DMF | - | - | 4 mL |
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzoic acid (1.0 eq) and HATU (1.2 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.25 M relative to the acid) and stir the mixture under an inert atmosphere (Nitrogen or Argon) for 5 minutes until all solids are dissolved.
-
Activation: Add DIPEA (3.0 eq) to the solution. Stir for 10-15 minutes at room temperature. During this time, the carboxylic acid is activated by HATU.
-
Amine Addition: Add 2,6-diethylaniline (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. If the reaction is slow after 4-6 hours, heat the mixture to 40°C. Allow the reaction to proceed until the limiting reagent is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by flash column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Reaction Mechanism Visualization
Caption: Mechanism of HATU-mediated Amide Coupling.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
Preventing hydrolysis of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide in aqueous media
Executive Summary: The "Steric Fortress" Paradox
You are encountering stability issues with N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide . Structurally, this molecule should be exceptionally resistant to hydrolysis.
The 2,6-diethyl substitution on the aniline ring acts as an orthogonal "steric fortress," twisting the amide bond out of planarity and physically blocking the approach of nucleophiles (water/hydroxide) to the carbonyl carbon. If you are observing degradation, it is rarely "spontaneous" hydrolysis. It is likely driven by extreme pH , catalytic impurities , or—most commonly—oxidative degradation mistaken for hydrolysis .
This guide provides a diagnostic workflow to isolate the root cause and stabilize your formulation.
Part 1: Diagnostic Workflow
Before altering your formulation, you must confirm the degradation pathway. Use the following logic flow to determine if you are fighting hydrolysis, oxidation, or solubility artifacts.
Figure 1: Diagnostic decision tree for isolating the degradation mechanism of sterically hindered benzamides.
Part 2: The Hydrolysis Mechanism & pH Control
The Science
Amide hydrolysis is typically slow.[1] For your molecule, the 2,6-diethyl group provides significant steric hindrance, retarding the rate constant (
However, hydrolysis follows a U-shaped pH-rate profile:
-
Acidic (pH < 3): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.
-
Basic (pH > 9): Direct nucleophilic attack by hydroxide ions (
). -
Neutral (pH 4–8): The "pH-independent" region where the rate is minimal.
Troubleshooting Guide
Q: My buffer is at pH 7.4, but I still see degradation. Why?
A: You may be experiencing General Acid/Base Catalysis .
Common buffers like Phosphate or Acetate can act as catalysts themselves, bypassing the specific
-
Test: Plot
vs. Buffer Concentration (e.g., 10mM, 20mM, 50mM) at constant ionic strength. If the rate increases with buffer concentration, your buffer species is the catalyst. -
Fix: Switch to non-nucleophilic buffers like HEPES or MOPS , or reduce buffer molarity.
Q: What is the target pH window? A: Based on benzamide kinetics, the stability maximum usually lies between pH 4.5 and 6.0 .
-
Protocol: Construct a pH-stability profile. Incubate 50 µM samples at pH 2, 4, 6, 8, and 10 at 60°C (accelerated) for 48 hours. Analyze via HPLC.
Part 3: Formulation Strategies (The "Shielding" Approach)
If pH adjustment is insufficient, you must sequester the reactive amide bond from the aqueous environment using supramolecular chemistry.
Strategy A: Cyclodextrin Complexation
Cyclodextrins (CDs) form inclusion complexes with hydrophobic drugs.[2] The hydrophobic "bucket" of the CD encapsulates the non-polar 2,6-diethylphenyl moiety, shielding the amide bond from water attack.
| Cyclodextrin Type | Cavity Size | Recommendation | Mechanism |
| Small | Not Recommended | Cavity likely too small for diethylphenyl group. | |
| Medium | Standard Choice | Fits the phenyl ring; steric bulk may sit at the rim. | |
| HP- | Medium | Best Performance | Hydroxypropyl derivative increases solubility and complex stability. |
| Large | Variable | May be too loose, allowing water entry. |
Protocol: HP-
-
Prepare a 10% (w/v) stock solution of Hydroxypropyl-
-cyclodextrin (HP- -CD) in water. -
Dissolve your compound in a minimal amount of ethanol or DMSO.
-
Slowly add the drug solution to the CD solution with vigorous stirring (1:20 molar ratio Drug:CD).
-
Stir for 4 hours to allow equilibrium complexation.
-
Filter (0.22 µm) to remove uncomplexed precipitate.
Strategy B: Micellar Protection (Surfactants)
Non-ionic surfactants form micelles where the drug partitions into the hydrophobic core, effectively removing it from the aqueous "hydrolysis zone."
-
Recommended Surfactant: Polysorbate 80 (Tween 80) or Cremophor EL.
-
Critical Concentration: Ensure you are above the Critical Micelle Concentration (CMC). For Tween 80, use >0.1% w/v .
Part 4: The "False Positive" – Oxidative Degradation
Warning: The 3,4,5-trimethoxy motif is electron-rich and susceptible to oxidative demethylation or quinone formation, especially under light or in the presence of trace metals.
Q: How do I distinguish oxidation from hydrolysis? A: Check your degradation products via LC-MS.
-
Hydrolysis Products: 3,4,5-trimethoxybenzoic acid + 2,6-diethylaniline.
-
Oxidation Products: Quinones, dimers, or demethylated phenols (M-14 mass shift).
Stabilization Protocol:
-
Deoxygenate: Sparge all buffers with Nitrogen or Argon for 15 minutes.
-
Chelation: Add 0.05% EDTA to sequester trace metal ions (Fe, Cu) that catalyze oxidation.
-
Light Protection: Use amber glassware.
References
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text on amide hydrolysis kinetics).
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[2][3][4] Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Link
-
Yates, K., & McClelland, R. A. (1967).[5][6] Mechanisms of amide hydrolysis in dilute and concentrated acid solutions. Journal of the American Chemical Society, 89(11), 2686-2692. Link
-
Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743-1754. Link
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Source for steric effects on amide stability).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Synthesis, Characterization, and Retinol Stabilization of Fatty Amide-β-cyclodextrin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acidic and basic amide hydrolysis - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Structural Resolution of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide: A Comparative Technical Guide
Topic: X-ray crystallography data for N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide Content Type: Publish Comparison Guide
Executive Summary
In the development of this compound (herein referred to as TMB-DEP ), defining the solid-state conformation is the critical path to understanding its bioavailability and receptor binding. This molecule presents a unique crystallographic challenge: the steric clash between the 2,6-diethyl groups on the aniline ring and the carbonyl oxygen forces the amide bond out of planarity, creating an "orthogonal" conformation distinct from typical planar benzamides.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) —the gold standard for resolving these torsion angles—against its primary alternatives: Powder X-Ray Diffraction (PXRD) and Solution-State NMR .
Technical Comparison: SC-XRD vs. Alternatives
For TMB-DEP, the choice of analytical method dictates the depth of structural insight. While PXRD is faster for batch identification, it fails to resolve the specific intramolecular torsion angles driven by the 2,6-diethyl steric hindrance.
Comparative Performance Matrix
| Feature | SC-XRD (The Product) | PXRD (Alternative 1) | Solution NMR (Alternative 2) |
| Primary Output | 3D Atomic Coordinates (XYZ) | 1D Diffractogram (2 | Chemical Shift ( |
| Resolution | Atomic (< 0.8 Å) | Bulk Phase Identity | Molecular Connectivity |
| Conformational Insight | Absolute (Frozen solid-state geometry) | Inferential (via Rietveld refinement) | Averaged (Rapid rotation in solution) |
| Steric Analysis | Precise Torsion Angles ( | Unit Cell Dimensions only | NOE constraints (ambiguous) |
| Sample Requirement | Single high-quality crystal (>0.1 mm) | Polycrystalline powder (mg scale) | Dissolved sample (mg scale) |
| Turnaround Time | High (Days to Weeks for growth) | Low (Minutes) | Low (Minutes) |
Why SC-XRD is Non-Negotiable for TMB-DEP
The 2,6-diethyl substitution pattern creates a "molecular lock." In solution (NMR), the phenyl ring may rotate, averaging the signal and masking the high-energy conformation relevant to the solid drug form. SC-XRD captures the molecule in its low-energy lattice state, revealing the exact
Experimental Data Profile: Target Crystallographic Parameters
When evaluating SC-XRD data for TMB-DEP, researchers must validate the dataset against specific quality metrics. Below is the Target Data Profile for a publication-quality structure of this compound class (Hindered Benzanilides).
Note: This table represents the standard data requirements for verifying the structure of C20H25NO4.
| Parameter | Target Value / Specification | Significance for TMB-DEP |
| Crystal System | Monoclinic or Triclinic | Common for asymmetric amides lacking internal symmetry. |
| Space Group | Centrosymmetric groups preferred for stable packing of achiral molecules. | |
| Unit Cell Volume ( | ~1700 - 1900 ų (Z=4) | Consistent with the molecular weight (343.42 g/mol ) and packing efficiency. |
| R-Factor ( | < 0.05 (5%) | Ensures the steric model (ethyl group disorder) is accurately modeled. |
| Goodness of Fit (GoF) | 1.0 - 1.1 | Indicates correct weighting of weak reflections common in organic crystals. |
| Amide Torsion Angle | 60° - 90° (Orthogonal) | Critical Metric: Confirms the 2,6-diethyl steric forcing effect. |
Experimental Protocols
To achieve the data quality above, the crystallization protocol must be tailored to the lipophilic nature of the trimethoxy and diethyl groups.
Protocol A: Vapor Diffusion (Recommended for TMB-DEP)
Best for: Growing single crystals suitable for SC-XRD from limited material.
-
Solvent Selection: Dissolve 20 mg of TMB-DEP in 0.5 mL of a "Good Solvent" (Dichloromethane or THF).
-
Precipitant Selection: Use a "Poor Solvent" (n-Hexane or Pentane) that is miscible with the good solvent but lowers solubility.
-
Setup:
-
Place the TMB-DEP solution in a small inner vial (open).
-
Place the inner vial inside a larger jar containing 5 mL of the precipitant (n-Hexane).
-
Cap the outer jar tightly.
-
-
Mechanism: Hexane vapor slowly diffuses into the DCM solution, gradually increasing supersaturation and promoting few, high-quality nucleation events.
-
Timeline: Leave undisturbed at 20°C for 3-7 days.
-
Harvesting: Mount crystals immediately in Paratone-N oil to prevent desolvation.
Protocol B: Slow Evaporation (Alternative)
Best for: PXRD bulk material generation.
-
Dissolve 50 mg TMB-DEP in Acetone/Ethanol (1:1).
-
Cover the vial with Parafilm and poke 3-4 small pinholes.
-
Allow solvent to evaporate at room temperature over 48 hours.
-
Result: Often yields polycrystalline aggregates suitable for powder diffraction but poor for single-crystal analysis.
Structural Characterization Workflow
The following diagram illustrates the decision logic for characterizing TMB-DEP, highlighting where SC-XRD provides unique value compared to the alternatives.
Caption: Workflow for structural elucidation of TMB-DEP. SC-XRD is the only path to resolving the specific steric interactions of the diethyl group.
Scientific Logic & Interpretation
The superiority of SC-XRD for TMB-DEP lies in the Hirshfeld Surface Analysis derived from the crystal data.
-
The Steric Anchor: The 2,6-diethyl groups prevent the amide nitrogen from achieving planarity with the phenyl ring. SC-XRD allows you to measure the
torsion angle. In unhindered benzamides, this is near 0-30°. In TMB-DEP, SC-XRD typically reveals an angle >60°. -
Intermolecular Interactions: The 3,4,5-trimethoxy tail is electron-rich. SC-XRD data will reveal if these groups participate in weak
hydrogen bonding or if they stack via interactions. PXRD cannot distinguish these subtle packing forces which drive the compound's melting point and solubility.
References
-
Methodology of Small Molecule Crystallography: Cruickshank, D. W. J. (1999). Remarks about single-crystal X-ray diffraction. Acta Crystallographica Section B, 55(4), 583-601. Link
-
Conformational Analysis of Hindered Amides: Gomes, P., et al. (2012). Steric effects in the structure of N-aryl amides: The case of 2,6-disubstituted acetanilides. Journal of Molecular Structure, 1015, 127-134. Link
-
Vapor Diffusion Protocols: Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition, 33(2), 143-162. Link
-
Cambridge Structural Database (CSD) Guidelines: Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
A Comparative Guide to Purity Analysis of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide Reference Standards
Introduction: The Imperative of Purity in Pharmaceutical Research
N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide (Molecular Formula: C₂₀H₂₅NO₄) is a substituted benzamide derivative of interest in pharmaceutical research and development.[1] As with any compound intended for use in preclinical or clinical studies, the establishment of a highly pure and well-characterized reference standard is a foundational requirement.[2] The quality and purity of a reference standard are critical for achieving scientifically valid results in qualitative and quantitative analyses, such as potency assays and impurity profiling.[2]
This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to provide a robust framework for selecting and implementing the most appropriate methods for the certification of a reference standard. The World Health Organization (WHO) and other regulatory bodies recommend that the purity of a chemical reference substance be established through a combination of analytical methods.[3]
Foundational Workflow for Reference Standard Certification
The certification of a chemical reference standard is a systematic process that involves identity confirmation and comprehensive purity assessment. The overall workflow ensures that the material is suitable for its intended use, whether for identification, purity tests, or assays.[3][4]
Caption: Workflow for certifying a chemical reference standard.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling
Reverse-Phase HPLC (RP-HPLC) is an indispensable technique for purity analysis, excelling at separating the primary compound from process-related impurities and degradation products.[3][5] Its high resolving power makes it ideal for detecting and quantifying even trace-level impurities that might otherwise be missed.
Causality Behind Experimental Choices
For a moderately polar compound like this compound, a C18 stationary phase is the logical starting point due to its versatility.[6] The mobile phase, a mixture of acetonitrile and water, is selected for its ability to elute the compound with good peak shape. The addition of a small amount of acid, such as formic or trifluoroacetic acid, is crucial; it protonates free silanol groups on the silica-based column packing, minimizing peak tailing and improving resolution.[6][7] UV detection is appropriate given the presence of the benzamide chromophore in the molecule's structure.[6]
Experimental Protocol: RP-HPLC Method for Purity Assessment
This protocol is a validated starting point for the analysis of benzamide derivatives and should be optimized for this compound.[5]
-
Instrumentation & Columns:
-
A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.[5]
-
-
Solution Preparation:
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 12.5 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the diluent.
-
Test Solution: Prepare in the same manner as the Reference Standard Solution.
-
System Suitability: Ensure the reference solution yields a peak with a tailing factor ≤ 2.0 and that replicate injections show a relative standard deviation (RSD) of ≤ 2.0% for the peak area.
-
-
Purity Calculation (Area %):
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Quantitative NMR (qNMR): A Primary Method for Absolute Purity
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the content assignment of reference standards.[8] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity or "assay" of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[9] The key principle is that the NMR signal intensity is directly proportional to the number of nuclei generating the signal.[10]
Why qNMR is a Self-Validating System
The technique's power lies in its universality; it does not require a reference standard of the analyte itself, which is often the material being certified. By using a stable, high-purity internal standard with non-overlapping signals, qNMR provides a direct measurement traceable to SI units. This makes it an excellent orthogonal technique to HPLC. The United States Pharmacopeia (USP) has adopted qNMR in General Chapter <761>, solidifying its role in pharmaceutical analysis.[9]
Caption: The fundamental principle of purity determination by qNMR.
Experimental Protocol: ¹H-qNMR for Assay Determination
-
Instrumentation & Reagents:
-
NMR Spectrometer (≥400 MHz).
-
Certified Internal Standard (e.g., Maleic acid, 1,4-Dinitrobenzene), high purity (>99.5%). The standard's signals must not overlap with the analyte's signals.[9]
-
Deuterated Solvent (e.g., DMSO-d₆, CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound and 5-10 mg of the internal standard into a clean vial. Record weights precisely.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Sufficient Relaxation Delay (D1): Typically 5 times the longest T₁ relaxation time of both the analyte and standard peaks being integrated. A D1 of 30-60 seconds is often sufficient to ensure full relaxation.
-
Number of Scans: Acquire enough scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.
-
-
Carefully phase the spectrum and perform a baseline correction.
-
-
Data Processing & Calculation:
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., one of the methoxy singlets) and a signal for the internal standard.
-
Integrate the selected peaks accurately.
-
Calculate the purity (Pₐ) using the following equation:[10] Pₐ = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ Where:
-
I: Integral value of the signal
-
N: Number of protons generating the signal
-
M: Molar mass
-
m: Mass
-
P: Purity
-
a: Analyte
-
std: Internal Standard
-
-
Comparative Analysis: HPLC vs. qNMR
The choice between HPLC and qNMR is not one of exclusion but of strategic application. For comprehensive reference standard characterization, both are required as they provide orthogonal (different and complementary) data.[8]
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Physical separation based on partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei.[10] |
| Primary Use | Impurity profiling; separation of structurally similar compounds.[5] | Absolute purity (assay) determination.[9] |
| Reference Standard | Requires a pre-certified reference standard of the analyte for quantitative impurity analysis. | Requires a certified internal standard of a different, well-characterized compound. |
| Strengths | - High sensitivity for trace impurities. - Excellent resolving power. - Widely available and well-understood.[5] | - Primary analytical method. - High precision and accuracy. - Does not require an identical analyte standard. |
| Limitations | - Can be "blind" to impurities that do not have a UV chromophore or co-elute. - Provides relative purity (area %), not absolute assay. | - Lower sensitivity compared to HPLC. - Requires signals to be well-resolved. - Higher initial instrument cost. |
| Regulatory Standing | Universally accepted for purity and stability testing.[3] | Accepted by major pharmacopeias (e.g., USP <761>) as a primary method for content assignment.[9] |
Conclusion and Recommendations
For the rigorous purity analysis of an this compound reference standard, a dual-pronged approach is scientifically essential and regulatorily expected.
-
RP-HPLC is the mandatory first step for impurity profiling. It provides the most detailed picture of any process-related impurities or potential degradants. The method's high sensitivity is unmatched for ensuring the material is free from trace contaminants.
-
qNMR is the superior method for assigning the absolute purity or assay value. Its status as a primary method provides a high degree of confidence and metrological traceability for the final certified purity value.
By combining the relative purity data from HPLC with the absolute assay from qNMR, and factoring in data from ancillary tests (e.g., water content by Karl Fischer, residual solvents by GC), a comprehensive and defensible purity value can be assigned via the mass balance approach. This integrated strategy ensures the reference standard is of the highest quality, underpinning the reliability of all future analytical work.
References
- Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb02vnZ0mvBeNtLISw_9JBvKRYLmf22qtBHWfEjQvi-IAeoOPcPNQ6b46fex8ceYtlfDI6O5dbijcxYNcMNOUXrejGKvuap01Jgdkj3l8kCvoTOkf9KTjBRgA0gLxHOxEIEHAZt1Sx2rY-FhM4EbI3QKEY5eD-_1KJ7WZYJmxTTvxsvep4vf8mt6W0tM6QGtL1XKeWqIA0vAke9u2UnYu7YNXWV-ELby9AvxB7XuvAPfoe6JzW1znB9l70IeI9I_6jnQKJIUb0dWe_MK8Pgg==]
- Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxfG7BaiexwKPgFJunHpHUnoAv75sXBnyqkmJ3pqGUErCIkNFt3lHmucpcXE5kkDNpZr-h1WoRicuD5zV_xp9k2Dt36Ie_YspkDorz2wrImpF29ilClpksfJuyAd9Lmeox7Abt_JCKgDEwFpNhjSN0KKTzSlTYc_x2zkTnXlmJhbE=]
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmMgFYdnqPyxJb_KVj24p7pQXbQ5lF-34nIlTmWV0s0Z0Ay2aIVzQQsujhRDiFytcmBQ9dRwQS5R6HP6ZOZk4IXHIWFptKETActDK4GAcbFFRmxJSEHySWrm5R99JYTXcGDeIQIV99t2T49vrxbezGElGaw1bzQAipwUnLMx89dm0GxpwAHaa9zZhj2bw6Z3QCCNLaP0FsOA==]
- SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYWd8cZEBBk_eJbW78-hAFVpb0PQtH9IXnqs3LIBIOjDH-dhXKP-52wLEXPh8mUC0aYdmDmee20X249C9lIY-xcsMVxD1xmWCN-ctsAWvM3Lf-itvbJCAfJcs3SApJHWXb3fTEQL_DR7j34y9i7idz3bAyLwX1DKgT6XhPdAQ=]
- Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYrWjJ7MziQRTlUCueaUSU8kaEwpjCw5SS2M7ZVJxpUdTm8cvNsCjfym3Fvn_JjC3l-0zlUr4_zSLbuwkhbo2l7KTkbX7GTkL6Qjoto9VkSTSF0hZua8aB5lQ1uW5_SR_4oYPW1DzBVNzP9tt7Y_V28JSakkcuyf0pipXGoJLL84t5ZXL9oQJn3ZY1Ztrzbc8Ac-myA6rwN-OBKGxI8OSAdtGc2voLS98=]
- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK4ExvedrahV5ORVQTsOAPvmTNrCURb3K3buDqrTYwtDb3lLBI7hUUs3izBVqk7ya49nuhm46BYAvcxFPu2VHUW1y97dQXXb1opk6W9CYRUIOOfm6KHbbnwtOT2pnuQsGI7eRdKjjgaZe8O6DBfRV4xAqIriWPVSg=]
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnSZI8X-z4aqwXrUy6KFqU-8s3odowlegb_ngw1pNZIKSW27GpOyBj_susYnMLMJdcyYnst43UtQ1FgccXWNisGHegj6q4dkLb1cw58btACD9sdVXfjEVj6nT34U_3XAPYyAMcfJy-8n1so87Kj3wqEIU1QfktXAOQK9p3zOOhSvNf7OmkDdLK2vf2Xy5ZMyNjgCUsasfjU0YEpKUORoP23Vq0ALAxnLgbDzmJOdeeJ5MOl40A9P_NeYEOnKFNmX8RnAzaikkQhPd0icnk]
- Benchchem. A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Alternatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeA_cJXhf7oIUIkhRmBnwSeKcJ8TwIdHejM0reYasiNc2bd5Y-SJbB_SOyfr6cKtRE-tdFkL9JuXSmkYeSWV_H6cHF2nBlVX-fTD3lC0HJbUrBdGrGXGq7awNC0ftNWzV1-3pPy-msAK54mOVzRcxCGUAjrxLmbdvm7kcbO2Ds5U8kS5H7gETXyzwi8MiLsFvjoj8aOvrcRJ41IoA_93O0oyV9DxwgpL91BU3XZq6bjl3Jp2UNIU0PLX-99tcp-La04tI=]
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/731500]
- World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [URL: https://www.who.int/publications/m/item/annex-3-trs-1033-general-guidelines-for-the-establishment-maintenance-and-distribution-of-chemical-reference-substances]
- Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [URL: https://www.pharmtech.
- ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards. [URL: https://www.gmp-compliance.
Sources
- 1. This compound | C20H25NO4 | CID 731500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. who.int [who.int]
- 4. WHO: Update of Guideline of Reference Standards - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. emerypharma.com [emerypharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
